m-PEG4-(CH2)8-phosphonic acid ethyl ester
Overview
Description
m-PEG4-(CH2)8-phosphonic acid ethyl ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It features a phosphonate group attached to a PEG chain, which enhances its water solubility properties . This compound is primarily used in research settings for its ability to link various molecules, making it a valuable tool in chemical and biological studies.
Mechanism of Action
Target of Action
It is known that this compound is a peg linker with a phosphonate group attached . The phosphonate group can interact with various biological targets, depending on the specific application of the compound.
Mode of Action
m-PEG4-(CH2)8-phosphonic acid ethyl ester acts as a linker molecule. The phosphonate group can form strong bonds with metal ions, making it useful in a variety of biochemical applications . The hydrophilic PEG linker increases the water solubility properties of the compound , which can enhance the interaction with its targets and facilitate the delivery of other attached molecules.
Pharmacokinetics
The hydrophilic peg linker is known to increase the water solubility of the compound , which could potentially enhance its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of metal ions could affect the binding of the phosphonate group . Additionally, the hydrophilic PEG linker could be influenced by the polarity and pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-(CH2)8-phosphonic acid ethyl ester typically involves the reaction of a PEG chain with a phosphonate group. The PEG chain is often synthesized via anionic polymerization of ethylene oxide using hydroxyl initiators such as water or ethylene glycol. The phosphonate group is then introduced through a series of chemical reactions that attach it to the PEG chain.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions and purification steps to ensure high purity and yield. The compound is usually produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
m-PEG4-(CH2)8-phosphonic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the phosphonate group.
Reduction: Reduction reactions can modify the phosphonate group, potentially altering its reactivity.
Substitution: The compound can participate in substitution reactions where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce a variety of functionalized PEG linkers.
Scientific Research Applications
m-PEG4-(CH2)8-phosphonic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.
Biology: The compound is employed in the modification of biomolecules, enhancing their solubility and stability.
Medicine: It is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
m-PEG4-(CH2)8-phosphonic acid: Similar to m-PEG4-(CH2)8-phosphonic acid ethyl ester but lacks the ethyl ester group.
m-PEG4-(CH2)8-phosphonic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
m-PEG4-(CH2)8-phosphonic acid propyl ester: Similar structure but with a propyl ester group.
Uniqueness
This compound is unique due to its specific combination of a PEG chain and a phosphonate group with an ethyl ester. This combination provides a balance of hydrophilicity and reactivity, making it particularly useful in applications requiring enhanced solubility and stability .
Properties
IUPAC Name |
1-diethoxyphosphoryl-8-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41O7P/c1-4-25-27(20,26-5-2)19-11-9-7-6-8-10-12-22-15-16-24-18-17-23-14-13-21-3/h4-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDORYGJXMHDBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCOCCOCCOCCOC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165900 | |
Record name | Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601165900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2028281-89-0 | |
Record name | Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2028281-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601165900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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